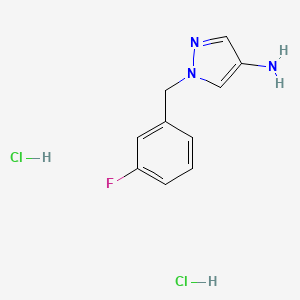

1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Description

1-(3-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS: 956395-22-5) is a fluorinated pyrazole derivative with a 3-fluorobenzyl substituent at the 1-position and an amine group at the 4-position of the pyrazole ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research .

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3.2ClH/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14;;/h1-5,7H,6,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOPCXMFGPJACM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-fluorobenzyl chloride with 4-aminopyrazole in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The final product is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid .

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

Medicinal Chemistry

1-(3-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride has been studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutics aimed at treating conditions such as:

- Inflammatory Diseases: Research indicates that pyrazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes.

- Cancer Therapeutics: The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a candidate for cancer treatment.

Biological Studies

The compound has been utilized in biological assays to evaluate its interaction with specific enzymes and receptors. Notable studies include:

- Enzyme Inhibition: Investigations into its role as an inhibitor of certain kinases have shown promise in modulating cellular signaling pathways.

- Receptor Binding Studies: Its affinity for various receptors is being explored to understand its therapeutic potential in neurological disorders.

Organic Synthesis

In synthetic organic chemistry, 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride serves as an intermediate for synthesizing more complex molecules. Its reactivity allows for:

- Substitution Reactions: The compound can undergo nucleophilic substitution, facilitating the introduction of various functional groups.

- Formation of Heterocycles: It can be used to construct other heterocyclic compounds, expanding the library of available chemical entities for research.

Industrial Applications

The compound's unique properties lend themselves to potential industrial applications, particularly in the pharmaceutical and agrochemical sectors:

- Pharmaceutical Intermediates: It is being investigated as a precursor in the synthesis of novel drug candidates.

- Agrochemical Development: Its biological activity may be leveraged in developing new agrochemicals aimed at pest control or growth regulation.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine exhibited significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models. This supports its potential use in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 2: Anticancer Properties

Research focused on the compound's effects on cancer cell lines revealed that it induced apoptosis and inhibited cell proliferation through modulation of the PI3K/Akt signaling pathway. These findings suggest that this compound could serve as a lead structure for new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The pyrazolamine structure allows for interactions with various biological pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Halogen Type : Trifluoromethyl (CF₃) and chloro (Cl) substituents increase lipophilicity compared to fluorine, which may influence pharmacokinetics .

- Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride analogs .

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

Biological Activity

1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, with the CAS number 1269376-61-5, features a pyrazole ring substituted with a 3-fluorobenzyl group. This structure contributes to its lipophilicity and potential interaction with various biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride. Research indicates that certain pyrazole compounds exhibit significant activity against cancer cell lines. For instance, a related study on 3-alkyl-1,5-diaryl-1H-pyrazoles demonstrated moderate to potent antiproliferative activity, which may suggest a similar profile for this compound .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride | A549 (Lung) | TBD |

| 7k (related compound) | SGC-7901 (Gastric) | 0.076 - 0.12 |

| CA-4 (control) | A549 (Lung) | 0.016 - 0.035 |

The mechanism by which pyrazole derivatives exert their biological effects often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics similar to that of combretastatin A-4 (CA-4) . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.

Other Biological Activities

Beyond antiproliferative effects, pyrazole derivatives have been explored for their antimicrobial and anti-inflammatory properties. Their ability to interact with various molecular targets makes them versatile candidates for drug development .

Synthesis and Evaluation

A study synthesized a series of pyrazole derivatives, including 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, and evaluated their biological activities. The structure-activity relationship indicated that modifications at specific positions on the pyrazole ring could enhance biological efficacy .

Comparative Analysis

Comparative studies between similar compounds revealed that the presence of electron-withdrawing groups (like fluorine) can significantly enhance the lipophilicity and overall biological activity of the pyrazole scaffold. For example, compounds with trifluoromethyl groups showed increased potency against various cancer cell lines compared to their non-substituted counterparts .

Q & A

Basic: What are the key synthetic strategies for preparing 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride with high purity?

The synthesis typically involves nucleophilic substitution to introduce the 3-fluorobenzyl group to the pyrazole core. A common approach (adapted from similar compounds) uses 3-fluorobenzyl chloride reacting with a pyrazole precursor (e.g., 1H-pyrazol-4-amine) in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent (e.g., DMF) at elevated temperatures (~60–80°C) . Post-reaction, the dihydrochloride salt is formed by treating the free base with HCl gas or concentrated hydrochloric acid to enhance solubility and stability . Purification often employs recrystallization or column chromatography to achieve >95% purity, as demonstrated in analogous pyrazole syntheses .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : and NMR are essential for verifying the pyrazole ring protons (δ 7.5–8.5 ppm) and the 3-fluorobenzyl group (e.g., aromatic protons at δ 6.8–7.2 ppm and methylene protons at δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 222.08 for the free base) .

- IR Spectroscopy : Identifies N-H stretching (~3300 cm) and C-F vibrations (~1100–1200 cm) .

Advanced: How can reaction conditions be optimized for introducing the 3-fluorobenzyl group to the pyrazole ring?

Key parameters include:

-

Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity, though base-mediated nucleophilic substitution is more common for benzylation .

-

Temperature Control : Reactions at 60–80°C minimize side products (e.g., over-alkylation) .

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while additives like KI accelerate substitution kinetics .

-

Workflow Example :

Step Parameter Optimal Range Benzylation Temperature 70°C Base KCO 1.5 equiv Reaction Time 12–16 h

Advanced: How should researchers address contradictions in biological activity data between this compound and its analogs?

Discrepancies may arise from structural variations (e.g., fluorobenzyl vs. chlorobenzyl groups) affecting target binding. Strategies include:

- Comparative SAR Studies : Test analogs with systematic substitutions (e.g., 3-fluoro vs. 4-fluoro benzyl) to isolate electronic or steric effects .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity differences for enzymes/receptors .

- Computational Modeling : Molecular docking (e.g., AutoDock) predicts interactions between the fluorobenzyl group and hydrophobic binding pockets .

Advanced: What role does the dihydrochloride salt form play in modulating physicochemical and biological properties?

- Solubility : The salt form increases aqueous solubility (>10 mg/mL in water vs. <1 mg/mL for the free base), critical for in vitro assays .

- Stability : Protonation of the amine group reduces oxidation susceptibility, extending shelf life under refrigeration (2–8°C) .

- Bioavailability : Enhanced solubility improves membrane permeability in cellular uptake studies .

Basic: What purification methods are recommended for isolating 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes polar impurities .

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to yield crystalline product with >99% purity .

- Salt Formation : Precipitation with HCl in diethyl ether ensures stoichiometric dihydrochloride formation .

Advanced: What in vitro assays are suitable for evaluating enzyme inhibition potential?

- Kinase Inhibition : Use ADP-Glo™ assays to measure IC values against kinases (e.g., JAK2 or EGFR) .

- CYP450 Inhibition : Fluorescence-based assays (e.g., Vivid® CYP substrates) assess metabolic stability .

- Data Interpretation : Normalize activity to positive controls (e.g., staurosporine for kinases) and validate with dose-response curves (GraphPad Prism) .

Advanced: How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.